molecular formula C21H19N3OS B4106096 5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No. B4106096
M. Wt: 361.5 g/mol
InChI Key: BXDJGNOSYSCKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as FMPTC, is a chemical compound that belongs to the class of pyrazoline derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The exact mechanism of action of 5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is not fully understood. However, it is believed to exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to induce apoptosis, a process by which cells undergo programmed cell death.

Advantages and Limitations for Lab Experiments

5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has several advantages as a research tool. It is relatively easy to synthesize, and its biological activities have been extensively studied. However, it also has some limitations. Its solubility in water is relatively low, which can make it difficult to work with in some experiments. Additionally, its potential toxicity and side effects need to be carefully evaluated before using it in any experiments.

Future Directions

There are several potential future directions for research involving 5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. One area of interest is the development of new drugs based on its structure. Another area of interest is the investigation of its potential applications in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to elucidate its mechanism of action and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a chemical compound that has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential applications and to evaluate its safety and efficacy in clinical trials.

Scientific Research Applications

5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied extensively for its potential applications in medicinal chemistry, particularly in the development of new drugs for the treatment of various diseases. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial properties.

properties

IUPAC Name

3-(furan-2-yl)-5-(4-methylphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-15-9-11-16(12-10-15)18-14-19(20-8-5-13-25-20)24(23-18)21(26)22-17-6-3-2-4-7-17/h2-13,19H,14H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXDJGNOSYSCKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CO3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 2
5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 3
5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 4
5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 5
5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
Reactant of Route 6
5-(2-furyl)-3-(4-methylphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

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